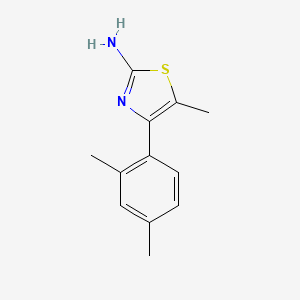

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

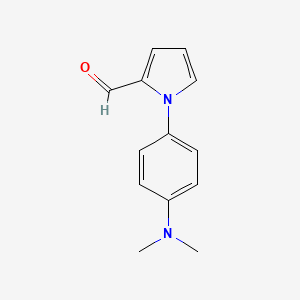

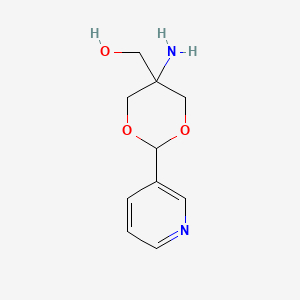

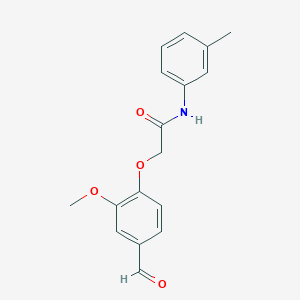

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of the 2,4-dimethylphenyl group suggests that the compound may exhibit unique physical and chemical properties, which could be of interest in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the formation of the thiazole ring. For example, the synthesis of related compounds has been reported through the reaction of benzaldehydes with thiosemicarbazide, followed by cyclization . Additionally, the synthesis of 1,3-thiazole derivatives has been explored by condensation reactions with various halides and subsequent reduction steps . These methods could potentially be adapted for the synthesis of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was elucidated, revealing a monoclinic system with specific geometric parameters . Such structural information is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, reactions with nitrogenated nucleophiles have been studied, showing the addition of amines and amides to the CN double bond of thiadiazole derivatives . These reactions can lead to the formation of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups and halogens can affect properties like solubility, melting point, and reactivity. For example, the introduction of a trifluoromethyl group has been shown to impact the tautomeric forms of thiazolone derivatives . The physical properties of these compounds can be further studied using vibrational spectroscopy and quantum chemical calculations, as demonstrated for ibuprofen-thiadiazole hybrids .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Thiazole derivatives serve as valuable building blocks for synthesizing a wide variety of heterocyclic compounds. The chemistry of thiazole compounds, such as the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, and others, has been extensively studied. These compounds are crucial in the development of pharmaceuticals, dyes, and materials with specific chemical and physical properties (Gomaa & Ali, 2020).

Pharmacological Applications

Thiazolidinedione, a core structure related to thiazoles, exhibits a wide range of biological activities. It has been explored for its antimicrobial, anticancer, and antidiabetic properties. The versatility of the thiazolidinedione nucleus allows for structural modifications, leading to the development of novel therapeutic agents (Singh et al., 2022).

Material Science

Compounds derived from thiazoles and related heterocycles have shown potential in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their unique electronic and photophysical properties make them suitable for use as semiconductors, sensors, and in photovoltaics (Squeo & Pasini, 2020).

Environmental and Analytical Chemistry

Thiazole derivatives are also significant in environmental and analytical chemistry, where they are used as analytical reagents and in the study of environmental contaminants. They play roles in understanding the fate and behavior of nitrogen-containing compounds in aquatic systems and can be involved in the analysis of complex environmental samples (Poste et al., 2014).

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-7-4-5-10(8(2)6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBAQHIVVLQMFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358461 |

Source

|

| Record name | 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438227-56-6 |

Source

|

| Record name | 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)